2-{3-nitrophenyl}-2-oxoethyl 4-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate
Description
2-{3-nitrophenyl}-2-oxoethyl 4-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate is a complex organic compound characterized by its unique structural features This compound contains a nitrophenyl group, a tetrachlorinated isoindoline moiety, and a benzoate ester linkage
Properties
Molecular Formula |
C23H10Cl4N2O7 |
|---|---|
Molecular Weight |
568.1g/mol |
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 4-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)benzoate |
InChI |
InChI=1S/C23H10Cl4N2O7/c24-17-15-16(18(25)20(27)19(17)26)22(32)28(21(15)31)12-6-4-10(5-7-12)23(33)36-9-14(30)11-2-1-3-13(8-11)29(34)35/h1-8H,9H2 |
InChI Key |
FZULTBZZRCZBMZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)COC(=O)C2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C(=C(C(=C4Cl)Cl)Cl)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)COC(=O)C2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C(=C(C(=C4Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-nitrophenyl}-2-oxoethyl 4-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate typically involves multiple steps:
Preparation of 3-nitrophenylacetic acid: This can be achieved through nitration of phenylacetic acid using a mixture of concentrated nitric and sulfuric acids.
Formation of 2-(3-nitrophenyl)-2-oxoethyl chloride: The 3-nitrophenylacetic acid is then converted to its acyl chloride derivative using thionyl chloride.
Synthesis of 4-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid: This involves the chlorination of phthalic anhydride followed by reaction with 4-aminobenzoic acid.
Esterification: Finally, the acyl chloride derivative is reacted with the tetrachlorinated benzoic acid derivative in the presence of a base such as pyridine to form the desired ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic medium.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Nitro derivatives or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2-{3-nitrophenyl}-2-oxoethyl 4-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access and thus inhibiting its activity. The tetrachlorinated isoindoline moiety could play a crucial role in binding to the target enzyme or receptor.
Comparison with Similar Compounds
Similar Compounds
2-(3-nitrophenyl)-2-oxoethyl benzoate: Lacks the tetrachlorinated isoindoline moiety.
4-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid: Lacks the nitrophenyl group and ester linkage.
Uniqueness
The presence of both the nitrophenyl and tetrachlorinated isoindoline moieties in 2-{3-nitrophenyl}-2-oxoethyl 4-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate makes it unique
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